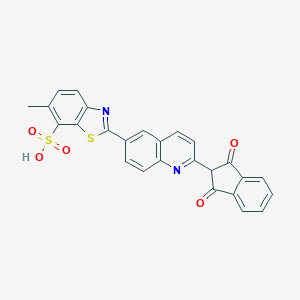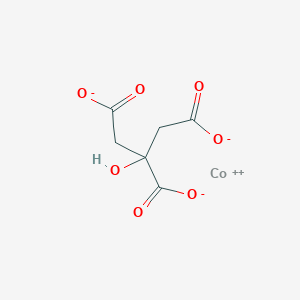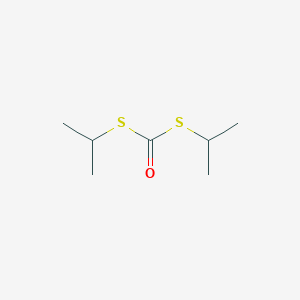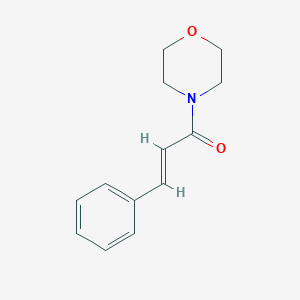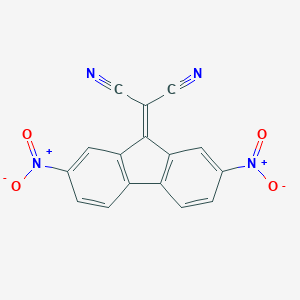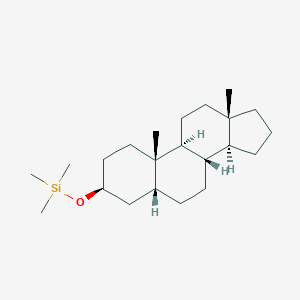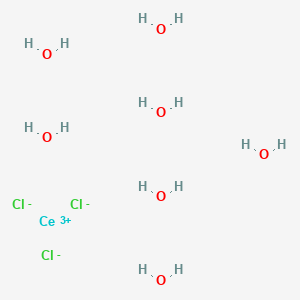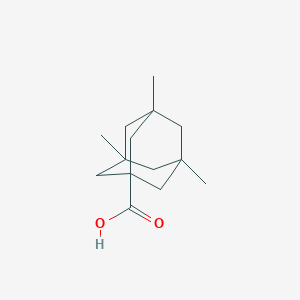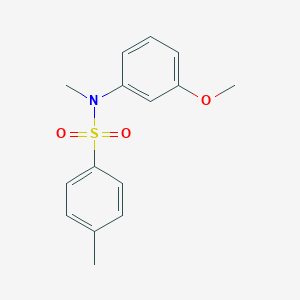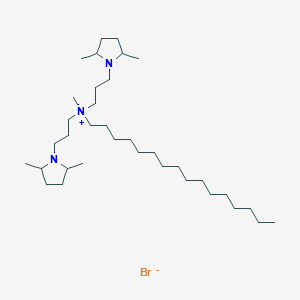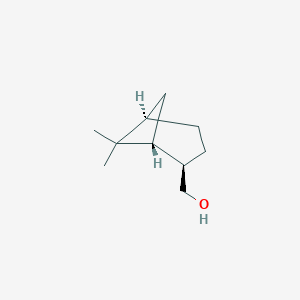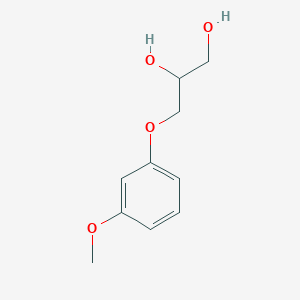
1,2-Propanediol, 3-(m-methoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(m-methoxyphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is particularly useful in studying the role of β2-adrenergic receptors in various diseases and conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It is also used in the development and testing of new drugs that target β2-adrenergic receptors.
Mécanisme D'action
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 selectively blocks the activation of β2-adrenergic receptors by competing with the endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic adenosine monophosphate (cAMP) pathway. The inhibition of β2-adrenergic receptor activation by 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can have various physiological and biochemical effects depending on the tissue or organ being studied.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 are largely dependent on the tissue or organ being studied. In the respiratory system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to inhibit the relaxation of airway smooth muscle induced by β2-adrenergic receptor activation, which is a key mechanism in the treatment of asthma and COPD. In the cardiovascular system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to decrease heart rate and contractility, which can be beneficial in the treatment of heart failure. In addition, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to have anti-inflammatory effects in various tissues, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is a useful tool in scientific research due to its high selectivity for β2-adrenergic receptors and its ability to block the downstream signaling pathways activated by β2-adrenergic receptor activation. However, it is important to note that 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is not a perfect antagonist and may have off-target effects in certain tissues or at high concentrations. In addition, the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in in vivo experiments can be limited by its poor solubility and bioavailability.
Orientations Futures
There are many potential future directions for research involving 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. One area of interest is the development of new drugs that target β2-adrenergic receptors with greater selectivity and efficacy than 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. Another area of interest is the study of the role of β2-adrenergic receptors in various diseases and conditions, including cancer, diabetes, and obesity. Finally, there is potential for the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in combination with other drugs to achieve synergistic effects in the treatment of various diseases.
Méthodes De Synthèse
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can be synthesized through a multistep process involving the reaction of 3-(m-methoxyphenoxy)propanol with 4-bromo-2-methylphenol, followed by a series of chemical reactions to form the final product. The purity and quality of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
17131-51-0 |
|---|---|
Nom du produit |
1,2-Propanediol, 3-(m-methoxyphenoxy)- |
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
Clé InChI |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
SMILES canonique |
COC1=CC(=CC=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



